Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22ClN3O3 . It has an average mass of 327.806 Da and a monoisotopic mass of 327.134979 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of related compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, involves complex reactions and crystallography studies, highlighting the intricate nature of these compounds (Richter et al., 2009).
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, represents the pharmaceutical significance of related piperidine compounds in cancer treatment (Zhang et al., 2018).
The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate demonstrates the versatility of similar compounds in crystallography and molecular packing, which is crucial for understanding drug interactions (Didierjean et al., 2004).
Applications in Drug Development
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds like crizotinib, indicating the role of similar piperidine derivatives in developing targeted therapies (Kong et al., 2016).
The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in Vandetanib production, underscores the application of similar compounds in synthesizing drugs for specific diseases like cancer (Wang et al., 2015).
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate's antibacterial and anthelmintic activities highlight the potential of similar compounds in developing treatments for various infections and parasitic diseases (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazin-3-yl)oxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-6-11(7-9-19)10-21-13-5-4-12(16)17-18-13/h4-5,11H,6-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGZWOOEWNQLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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